molecular formula C34H44O9 B3026726 Japonicones D CAS No. 1078711-42-8

Japonicones D

Cat. No.: B3026726
CAS No.: 1078711-42-8
M. Wt: 596.7 g/mol
InChI Key: SBGJPGSOZRPPED-ZQRISZSZSA-N
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Description

Japonicones D is a bioactive dimeric sesquiterpene lactone isolated from the plant Inula japonica Thunb. This plant is traditionally used in Chinese, Japanese, and Korean medicine for treating various ailments such as inflammation, coughs, and wounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Japonicones D can be isolated from the aerial parts of Inula japonica through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up. This would involve optimizing the extraction and purification processes to handle larger quantities of plant material and solvents.

Chemical Reactions Analysis

Types of Reactions

Japonicones D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated compounds .

Mechanism of Action

Japonicones D exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Japonicones A, B, and C: These are other dimeric sesquiterpene lactones isolated from .

    Inulanolides: These are structurally related sesquiterpene lactones found in the same plant.

Uniqueness of Japonicones D

This compound is unique due to its specific molecular structure, which allows it to form stable complexes with multiple molecular targets. This enhances its bioactivity and makes it a promising candidate for drug development .

Properties

IUPAC Name

[(4R)-4-[(6'R,9R,10S,13R,14S)-14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl]pentyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O9/c1-16(9-8-10-40-20(5)35)24-13-25-28(15-32(24,7)39)42-31(38)33(25)14-26-29-17(2)11-27-22(18(3)30(37)41-27)12-23(29)19(4)34(26,33)43-21(6)36/h13,16-17,22,25-29,39H,3,8-12,14-15H2,1-2,4-7H3/t16-,17-,22?,25?,26?,27?,28?,29-,32-,33+,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJPGSOZRPPED-ZQRISZSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3=C(C4(C(C13)CC45C6C=C(C(CC6OC5=O)(C)O)C(C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2C(CC3=C([C@]4(C([C@H]13)C[C@@]45C6C=C([C@](CC6OC5=O)(C)O)[C@H](C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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